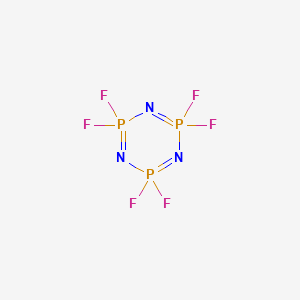

Hexafluorocyclotriphosphazene

Descripción

Historical Context of Cyclophosphazene Chemistry Development

The journey of cyclophosphazene chemistry is a testament to the continuous evolution of inorganic and polymer science. From early discoveries to the development of sophisticated polymeric materials, the field has undergone significant transformation.

Evolution from Halogenophosphazenes to Organic Substitutions

The origins of phosphazene chemistry can be traced back to the 19th century with the synthesis of hexachlorocyclotriphosphazene (NPCl₂)₃, a cyclic compound composed of alternating phosphorus and nitrogen atoms with two chlorine atoms attached to each phosphorus atom. mdpi.comresearchgate.net Early research focused on these halogenated cyclic phosphazenes. A significant breakthrough occurred in the 1890s when H. N. Stokes heated hexachlorocyclotriphosphazene and produced a rubbery, insoluble material dubbed "inorganic rubber." lookchem.com However, the insolubility of this material limited further research for many decades.

A pivotal moment in phosphazene chemistry arrived in the 1960s when researchers, notably in the laboratory of Harry R. Allcock, successfully replaced the reactive chlorine atoms in poly(dichlorophosphazene) (B1141720) with organic groups. doi.org This was a challenging feat of macromolecular substitution that opened the door to a vast new class of polymers known as poly(organophosphazenes). doi.org This ability to introduce a wide variety of organic side groups, such as alkoxy, aryloxy, and amino groups, allowed for the precise tuning of the polymer's properties. lookchem.com The replacement of halogen atoms with organic moieties transformed the hydrolytically sensitive halogenophosphazenes into stable, versatile polymers. doi.org

Shift towards Polymeric Phosphazenes and their Applications

The successful synthesis of stable poly(organophosphazenes) marked a significant shift in the focus of phosphazene research towards the development and application of these high-performance polymers. The inorganic phosphorus-nitrogen backbone imparts unique properties to these materials, such as flame retardancy, while the organic side groups determine their physical and chemical characteristics. psu.edu This combination has led to the creation of hundreds of different poly(organophosphazenes) with a wide range of properties, including elastomers, films, fibers, and membranes. researchgate.net

The applications of polyphosphazenes are diverse and impactful. They are utilized in aerospace as fire-resistant elastomers and coatings, and in biomedical fields for applications such as drug delivery and tissue engineering. dakenchem.comchemimpex.comnih.gov Their biocompatibility and the ability to degrade into non-toxic products have made them particularly attractive for medical use. chemimpex.comnih.govresearchgate.net

Significance and Role of Hexafluorocyclotriphosphazene in Modern Chemical Synthesis

This compound, (NPF₂)₃, has emerged as a crucial intermediate and building block in modern chemical synthesis, prized for its unique combination of thermal stability, chemical inertness, and flame retardancy. dakenchem.comresearchgate.net Its highly symmetrical cyclic structure, consisting of alternating phosphorus and nitrogen atoms with fluorine atoms attached to the phosphorus, provides a robust platform for creating advanced materials. researchgate.net

One of its primary roles is as a precursor for the synthesis of a wide range of phosphazene-based polymers and other specialized compounds. researchgate.netdakenchem.com The fluorine atoms in this compound can be substituted with various organic groups, allowing for the synthesis of polymers with exceptional mechanical properties and thermal resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. researchgate.net

A particularly significant application of this compound is as a flame-retardant additive. researchgate.netdakenchem.comresearchgate.net The synergistic effect of phosphorus, nitrogen, and fluorine atoms provides excellent flame retardancy, often requiring lower concentrations compared to traditional halogenated flame retardants and producing less smoke and non-corrosive gases upon combustion. researchgate.net This makes it a valuable component in enhancing the fire safety of textiles, plastics, and construction materials. researchgate.net

Overview of Key Research Areas and Future Directions for this compound

The unique properties of this compound continue to drive research into new applications and improved synthesis methods. Key research areas and future directions are focused on enhancing its performance, expanding its utility, and developing more sustainable production processes.

A major area of ongoing research is the development of green and scalable synthesis methods . dakenchem.comacs.org Current synthesis routes are being optimized to reduce the use of hazardous reagents, lower reaction temperatures, and increase yields, making the production of this compound more environmentally friendly and economically viable for large-scale industrial applications. acs.org The development of solvent-free, continuous production processes is a key goal in this area. dakenchem.com

Another significant research thrust is the creation of multi-functional derivatives . dakenchem.com By modifying this compound through reactions like etherification and silylation, researchers are aiming to develop new compounds with enhanced properties for specific applications. dakenchem.com A primary target for these derivatives is the field of energy storage , particularly in the development of next-generation solid-state batteries and high-temperature lithium-ion batteries. dakenchem.com These derivatives are being designed to improve ionic conductivity, thermal stability, and safety in these advanced battery systems. researchgate.netresearchgate.net

Research is also focused on the development of composite flame-retardant systems . dakenchem.com By combining this compound with other materials, such as nanomaterials or organosilicon compounds, scientists aim to create synergistic systems with even greater flame retardancy and improved compatibility with various polymer matrices. dakenchem.com

Furthermore, the role of this compound as a non-coordinating functional electrolyte solvent is a promising area of investigation. nih.gov Its low electron-donating ability means it does not strongly coordinate with lithium ions, which can prevent interference with the electrochemical processes at the electrodes in lithium-ion batteries, leading to more stable cycling and improved performance. nih.gov The use of this compound and its derivatives as additives to form a stable and effective solid electrolyte interphase (SEI) on silicon-based anodes is also a key research focus to enhance the performance of high-energy-density batteries. mdpi.com

Finally, the exploration of this compound in lithium-sulfur (Li-S) batteries is an emerging research front. nih.gov Its use as an additive can help to suppress the shuttle effect of lithium polysulfides and promote efficient sulfur conversion by forming a catalytic shell on the sulfur cathode, leading to batteries with enhanced lifespan and performance. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexafluorocyclotriphosphazene

Established Synthesis Routes

The conversion of hexachlorocyclotriphosphazene to hexafluorocyclotriphosphazene is a cornerstone of phosphazene chemistry. The most common methods involve halogen exchange reactions using alkali metal fluorides.

The substitution of chlorine with fluorine on the phosphazene ring is the most direct and widely used approach for synthesizing this compound. This is typically carried out using fluorinating agents such as sodium fluoride (B91410) or potassium fluoride.

The reaction of hexachlorocyclotriphosphazene with sodium fluoride is a well-established method for the synthesis of this compound. psu.edu This reaction is typically performed in a suitable solvent under reflux conditions to facilitate the halogen exchange.

Fluorination of Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

Reaction with Sodium Fluoride (NaF)

Optimization of Reaction Conditions for Purity and Yield

The efficiency of the fluorination of hexachlorocyclotriphosphazene using sodium fluoride is highly dependent on the reaction conditions. Key parameters that are often optimized include the stoichiometry of the reactants, reaction time, and temperature. For instance, using an excess of sodium fluoride, typically around 8 equivalents, and refluxing for 24 hours can lead to the successful synthesis of this compound. psu.edu The progress of the reaction can be monitored using techniques such as ³¹P NMR spectroscopy to confirm the formation of the desired product. psu.edu Purification is commonly achieved through fractional distillation under an inert atmosphere. psu.edu

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | Hexachlorocyclotriphosphazene | psu.edu |

| Reactant 2 | Sodium Fluoride (8 equivalents) | psu.edu |

| Solvent | Dry Acetonitrile (B52724) | psu.edu |

| Temperature | ~80°C (Gentle Reflux) | psu.edu |

| Reaction Time | 24 hours | psu.edu |

| Purification | Fractional Distillation | psu.edu |

Solvent Effects in NaF-Mediated Fluorination

The choice of solvent plays a critical role in the fluorination reaction mediated by sodium fluoride. The solvent must be able to dissolve the starting material, hexachlorocyclotriphosphazene, and facilitate the interaction with the solid sodium fluoride. Acetonitrile (CH₃CN) has been found to be an effective solvent for this reaction. psu.edu However, its relatively low boiling point can pose challenges during the purification step of fractional distillation, making the separation of the product from the solvent difficult. psu.edu Research has explored other solvents with higher boiling points, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), though these have been reported as unsuccessful. psu.edu Propionitrile (CH₃CH₂CN) has been suggested as a potential alternative to acetonitrile due to its similar properties but higher boiling point. psu.edu

Mechanistic Insights into Halogen Exchange

The halogen exchange process in phosphazene chemistry is a nucleophilic substitution reaction. While the precise mechanism for the fluorination of hexachlorocyclotriphosphazene is not extensively detailed in the provided context, it is understood to proceed through a stepwise replacement of chlorine atoms by fluoride ions. The reaction likely involves the attack of the fluoride ion on the phosphorus atom, leading to the displacement of a chloride ion. This process is repeated until all six chlorine atoms are substituted. The mechanism of nucleophilic substitution at a phosphorus center can be complex and may proceed through various pathways. In related phosphorus(III) halide systems, halogen exchange has been shown to occur via a second-order, bimolecular process. rsc.org

Potassium fluoride can also be used as a fluorinating agent for hexachlorocyclotriphosphazene. In some synthetic approaches, particularly for the synthesis of poly(difluorophosphazene), potassium fluoride in tetrahydrofuran (B95107) (THF) has been shown to be a more effective combination than sodium fluoride in acetonitrile. psu.edu The use of potassium fluoride can be advantageous, and in some contexts, its reactivity is enhanced through catalytic methods. For instance, the activation of P-F bonds towards exchange with nucleophiles can be facilitated in a manner similar to other fluoride-mediated reactions, where the choice of catalyst can significantly influence the reaction rate and outcome. nih.gov While specific catalytic systems for the direct synthesis of this compound from its chloro-precursor using KF are not detailed in the provided search results, the principle of using catalysts to enhance fluoride reactivity is established in broader organophosphorus chemistry. chemrxiv.orgox.ac.uk

Catalytic Fluorination with Potassium Fluoride (KF)

Role of Co-catalysts (e.g., ethylene (B1197577) glycol dimethyl ether, methanol)

In the synthesis of this compound from Hexachlorocyclotriphosphazene, the catalytic system often involves a main catalyst and a co-catalyst (also referred to as an auxiliary catalyst). The main catalyst is frequently a glycol dimethyl ether homologue. These co-catalysts play a crucial role in the fluorination reaction. lookchem.com

Influence of Solvent Selection (e.g., n-hexane, chlorobenzene)

The choice of solvent is a critical parameter in the synthesis of this compound, impacting both the reaction rate and the product distribution. Non-polar solvents are typically employed for the fluorination of Hexachlorocyclotriphosphazene. lookchem.com Commonly used solvents include n-hexane, cyclohexane, toluene, chlorobenzene, and xylene. lookchem.com

The solvent's role extends beyond simply dissolving the reactants. It can influence the solubility of intermediates and catalysts, thereby affecting the reaction mechanism. The dielectric constant and polarity of the solvent can alter the energy landscape of the reaction, favoring certain pathways over others. The selection of an appropriate solvent is crucial for achieving high yields and purity of this compound. nih.govresearchgate.net The mass ratio of the non-polar solvent to the starting material, Hexachlorocyclotriphosphazene, is also an important variable, typically in the range of 2:1 to 4:1. lookchem.com

| Solvent | Type | Typical Mass Ratio (Solvent:Hexachlorocyclotriphosphazene) |

|---|---|---|

| n-Hexane | Non-polar | 2:1 to 4:1 |

| Cyclohexane | Non-polar | 2:1 to 4:1 |

| Toluene | Non-polar | 2:1 to 4:1 |

| Chlorobenzene | Non-polar | 2:1 to 4:1 |

| Xylene | Non-polar | 2:1 to 4:1 |

Impact of Temperature Control on Reaction Efficiency

Temperature control is a fundamental aspect of managing the reaction efficiency in the synthesis of this compound. The reaction temperature directly influences the rate of reaction; however, excessively high temperatures can lead to the formation of undesirable byproducts and decomposition of the desired product. Conversely, temperatures that are too low may result in impractically slow reaction rates.

Optimal temperature control ensures that the reaction proceeds at a reasonable rate while minimizing side reactions, thus maximizing the yield and purity of this compound. The specific optimal temperature range can depend on the choice of catalyst, co-catalyst, and solvent system. Effective temperature management is key to preventing thermal runaway in exothermic reactions and ensuring a safe and efficient process. mdpi.com

Application of Ionic Liquid Catalysts

Ionic liquids have emerged as promising catalysts in the synthesis of phosphazene compounds, including the precursor to this compound, Hexachlorocyclotriphosphazene. researchgate.net Lewis acidic ionic liquids, synthesized from compounds like zinc chloride and pyridinium (B92312) chloride, have been shown to effectively catalyze the reaction between phosphorus pentachloride and ammonium (B1175870) chloride. researchgate.net

The use of ionic liquids as catalysts offers several advantages, including enhanced reaction rates and higher yields compared to conventional organic solvents. researchgate.net For instance, in the synthesis of Hexachlorocyclotriphosphazene, the reaction time was significantly reduced to 3.1 hours with a yield of 80.95% when performed at 132°C in a specific ionic liquid medium. researchgate.net A significant benefit of ionic liquid catalysts is their potential for recycling and reuse over multiple reaction cycles without a discernible loss in activity or selectivity. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that has been explored for the synthesis of various chemical compounds, including cyclotriphosphazenes. researchgate.netmtsu.edu This method utilizes microwave irradiation to heat the reaction mixture, which can lead to a significant reduction in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The volumetric and selective heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are difficult to achieve through traditional heating. unito.it

Solid-Supported Catalysts (e.g., KF/Al₂O₃)

Solid-supported catalysts, where the active catalytic species is immobilized on a solid support material, offer numerous advantages in chemical synthesis. researchgate.net These catalysts are generally economical, exhibit high thermal stability, and allow for a high dispersion and surface area of the active sites. researchgate.net A key benefit is their high reusability, as they can be easily separated from the reaction mixture and used in multiple subsequent cycles. researchgate.net

In the context of fluorination reactions, potassium fluoride supported on alumina (B75360) (KF/Al₂O₃) is a well-known solid-supported catalyst. The support material, such as alumina, can play a crucial role by providing a large surface area for the catalyst and can also influence the catalytic activity through interactions with the active species. nih.gov The use of such catalysts can facilitate a more environmentally friendly and efficient synthesis process.

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Ionic Liquid | [Py]Cl-ZnCl₂ | Rate enhancement, high yield, recyclability researchgate.net |

| Solid-Supported | KF/Al₂O₃ | Economical, high thermal stability, reusability researchgate.net |

Scalability Challenges in Microwave-Assisted Processes

Despite the advantages of microwave-assisted synthesis in laboratory-scale reactions, scaling up these processes for industrial production presents several challenges. pitt.edu A primary issue is the limited penetration depth of microwave irradiation into the reaction mixture, which is typically only a few centimeters at the standard operating frequency of 2.45 GHz. pitt.edu This can lead to non-uniform heating in larger reaction vessels, resulting in inconsistent product quality and yield.

Overcoming these scalability issues often requires specialized reactor designs, such as multimode cavity reactors with mode stirrers, to ensure a homogeneous microwave field and uniform heating. pitt.edu The development of continuous-flow microwave reactors is another strategy being explored to address the challenges of scaling up, allowing for the processing of larger quantities of material in a more controlled and efficient manner. unito.itrsc.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and enhance economic viability. researchgate.netresearchgate.net In the context of this compound (HFCPN), research is focused on developing more sustainable synthetic routes that reduce energy consumption and pollution. dakenchem.com Traditional methods for producing phosphazene compounds often involve solvents and high temperatures, leading to environmental concerns and significant energy costs. Green chemistry approaches aim to address these challenges by inventing novel reactions that maximize desired products while minimizing by-products and seeking more environmentally benign solvents and reaction conditions. nih.gov

Development of Solvent-Free Continuous Production Processes

A significant focus of green synthesis is the development of solvent-free continuous production processes. dakenchem.com Continuous manufacturing, as opposed to batch processing, offers several advantages, including improved efficiency, consistent product quality, and reduced equipment size. usp.org By eliminating organic solvents, these processes significantly reduce volatile organic compound (VOC) emissions, decrease waste, and can lower processing costs associated with solvent purchase, recycling, and disposal. researchgate.net

Research in this area for this compound is geared towards designing systems where reactants are fed continuously into a reactor, and the product is constantly removed. dakenchem.com Techniques such as twin-screw extrusion (TSE) are being explored for other chemical cocrystals, demonstrating that mechanical energy can initiate reactions at lower temperatures and with minimal to no solvent, which is a promising direction for HFCPN synthesis. researchgate.net The goal is to create a scalable, efficient, and environmentally friendly manufacturing process for this compound. researchgate.net

Table 1: Comparison of Batch vs. Continuous Synthesis Approaches

| Feature | Traditional Batch Synthesis | Solvent-Free Continuous Synthesis |

|---|---|---|

| Solvent Use | Often requires significant amounts of organic solvents. | Eliminates or drastically reduces the need for solvents. researchgate.net |

| Energy Consumption | Typically higher due to heating/cooling cycles for large batches. | Potentially lower due to steady-state operation and smaller equipment. rsc.org |

| Waste Generation | Higher, due to solvent waste and potentially more by-products. | Lower, with minimal solvent waste and potentially higher reaction efficiency. rsc.org |

| Process Control | More challenging to maintain consistent quality across batches. | Tighter process control leads to more consistent product quality. usp.org |

| Scalability | Scaling up can be complex and require significant reinvestment. | More easily scalable by extending operation time. researchgate.net |

Environmental and Economic Benefits of Sustainable Synthesis

Environmental Benefits:

Reduced Pollution: Solvent-free processes eliminate a major source of air pollution and reduce the generation of liquid chemical waste. dakenchem.com

Energy Savings: Continuous processes and reactions designed to run at lower temperatures can significantly decrease energy consumption. rsc.org

Resource Efficiency: Green chemistry principles promote the efficient use of resources, aiming for high atom economy where most of the atoms from the reactants are incorporated into the final product. researchgate.net

Economic Benefits:

Lower Operating Costs: Reducing energy consumption directly translates to lower utility costs. researchgate.net Eliminating solvents cuts costs associated with their purchase, handling, and disposal.

Reduced Waste Management Costs: Less waste generation leads to significant savings in waste treatment and disposal expenses. researchgate.net

Improved Process Safety: Avoiding volatile and often toxic solvents can improve workplace safety and reduce compliance costs.

The integration of green chemistry into the production of this compound aligns with a global shift towards more sustainable industrial practices, offering a pathway to produce this critical material in a more environmentally responsible and economically advantageous manner. researchgate.netrsc.org

Purification Techniques for this compound

The crude product obtained after synthesis often contains unreacted starting materials, linear phosphazene oligomers, and other cyclic species. researchgate.net Several techniques are employed to achieve the desired high purity, often exceeding 98%. gncl.cn

Common Purification Methods:

Distillation/Rectification: Due to its relatively low boiling point (50.9°C), distillation is a viable method for purifying this compound. dakenchem.com One method involves distilling the organic phase containing the compound after an initial water wash and liquid separation. lookchem.com Decompression distillation is also used on the crude product to separate it from less volatile impurities. google.com

Recrystallization: This is a widely used technique for purifying the solid precursor, Hexachlorocyclotriphosphazene, and can be adapted for the final product. The crude product is dissolved in a suitable organic solvent, and then high-purity crystals are obtained through controlled cooling or solvent evaporation. google.com For HCCP, recrystallization from solvents like dried heptane (B126788) has been shown to be effective. researchgate.net

Sublimation: For achieving very high purity levels, especially for the precursor HCCP before polymerization reactions, sublimation can be employed. This process involves heating the solid compound under vacuum, causing it to transition directly into a gas, which then re-solidifies as a pure crystalline solid on a cold surface, leaving non-volatile impurities behind. researchgate.net

Table 2: Overview of Purification Techniques

| Technique | Principle | Application in Phosphazene Chemistry | Key Advantages |

|---|---|---|---|

| Distillation | Separation based on differences in boiling points. sigmaaldrich.com | Used for separating HFCPN from reaction solvents and impurities with different volatilities. lookchem.comgoogle.com | Effective for liquid products; can be performed on a large scale. |

| Recrystallization | Separation based on differences in solubility at different temperatures. rochester.edu | Commonly used to purify the solid precursor, HCCP, from organic solvents to achieve high purity (e.g., >98%). researchgate.netgncl.cngoogle.com | Can yield very pure crystalline products; good for removing specific impurities. |

| Sublimation | Separation of a volatile solid from non-volatile impurities by transitioning it through the gas phase. researchgate.net | Employed for rigorous purification of HCCP to remove residual impurities before further reactions. researchgate.net | Achieves very high purity; effective for removing non-volatile contaminants. |

The choice and combination of these purification techniques are optimized to meet the stringent purity requirements for this compound's advanced applications.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | F₆N₃P₃ |

| Hexachlorocyclotriphosphazene | Cl₆N₃P₃ |

Reactivity and Reaction Mechanisms of Hexafluorocyclotriphosphazene

Nucleophilic Substitution Reactions

Hexafluorocyclotriphosphazene (N₃P₃F₆) is a key substrate in the synthesis of a wide array of cyclophosphazene derivatives. Its reactivity is dominated by nucleophilic substitution at the phosphorus centers, where the fluorine atoms are displaced by various nucleophiles. The mechanisms of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions.

The reaction of this compound with oxyanions, such as sodium phenoxide (NaOPh), is a well-studied example of nucleophilic substitution in phosphazene chemistry. These reactions lead to the formation of phenoxy-substituted cyclotriphosphazenes, N₃P₃(OPh)nF₆-n. researchgate.net

Studies involving specific reaction rates and intermolecular competition have demonstrated that sodium phenoxide reacts preferentially with this compound (N₃P₃F₆) over its chlorinated analog, hexachlorocyclotriphosphazene (N₃P₃Cl₆). researchgate.nettandfonline.comresearchgate.nettandfonline.com In direct competition experiments with equimolar amounts of both halogenated cyclophosphazenes, the reaction with N₃P₃F₆ is significantly faster and shows a preference of over 75% for attack on the fluorinated compound. tandfonline.comresearchgate.net This is in contrast to reactions with certain other nucleophiles, like n-propylamine, where N₃P₃Cl₆ is observed to be more reactive than N₃P₃F₆. tandfonline.comresearchgate.net

Intramolecular competition studies further highlight the enhanced reactivity of the P-F bond towards oxyanions. In experiments using a mixed-halogen substrate, 2,2-difluorotetrachlorocyclotriphosphazene (N₃P₃F₂Cl₄), sodium phenoxide exclusively attacks the fluorinated phosphorus center. tandfonline.comresearchgate.nettandfonline.com This high site selectivity is consistent with calculations of the Natural Bond Orbital (NBO) charges at the phosphorus centers. researchgate.nettandfonline.com

The substitution pathway for the reaction of N₃P₃F₆ with sodium phenoxide is predominantly non-geminal, meaning the incoming nucleophiles add to different phosphorus atoms before adding to the same one. researchgate.netresearchgate.net For the disubstituted product, N₃P₃F₄(OPh)₂, a slight preference for the formation of the cis non-geminal isomer over the trans isomer is observed. researchgate.net

The table below shows the isomer distribution for phenoxyfluorocyclotriphosphazenes.

| Product | Isomer Ratio (cis:trans) |

| N₃P₃F₄(OPh)₂ | 50.7 : 49.3 |

| N₃P₃F₃(OPh)₃ | 28.6 : 71.4 |

| Data sourced from NMR spectroscopy assignments of the product mixture. researchgate.netresearchgate.net |

While detailed kinetic studies on this compound are less common, the reaction variables for the analogous hexachlorocyclotriphosphazene system provide significant insight. For the reaction of N₃P₃Cl₆ with alkali metal phenoxides, the reaction rates increase with the basicity of the solvent. researchgate.nettandfonline.comtandfonline.com For instance, the rate of phenoxide addition is approximately two orders of magnitude greater in the more polar and basic tetrahydrofuran (B95107) (THF) compared to diethyl ether. tandfonline.com This effect is attributed to the stabilization of the polar transition state by the more polar solvent. tandfonline.com

The nature of the alkali metal cation also plays a crucial role. The reaction rates for heavier alkali metal phenoxides are greater than those for lighter ones. researchgate.netresearchgate.nettandfonline.com The addition of a crown ether, which can complex the cation and create a more "naked," reactive anion, results in a significant rate increase. researchgate.nettandfonline.comtandfonline.com This suggests that the reaction mechanism involves a pre-equilibrium where the metal phenoxide cluster dissociates into more kinetically active species before the rate-determining step. tandfonline.comresearchgate.nettandfonline.com For cations like Li⁺, their smaller size leads to more effective solvation and less tight ion pairing, which can render the associated anion more basic and reactive. libretexts.org

The table below summarizes the effect of cations and solvents on the reaction rates for N₃P₃Cl₆ with phenoxide.

| Factor | Observation |

| Solvent Basicity | Rate increases with increasing solvent basicity (e.g., THF > Diethyl Ether). tandfonline.com |

| Alkali Metal Cation | Rate increases with heavier cations (e.g., K⁺ > Na⁺ > Li⁺). researchgate.net |

| Crown Ether | Addition significantly increases the reaction rate. researchgate.nettandfonline.comtandfonline.com |

The nucleophilic substitution reactions of this compound are characterized by an associative mechanism (Sɴ2-like). wikipedia.org This pathway involves the binding of the incoming nucleophile to the phosphorus center to form a discrete, detectable pentacoordinate intermediate before the leaving group is expelled. tandfonline.comwikipedia.org Such associative pathways are typical for coordinatively unsaturated species like the phosphorus(V) centers in cyclophosphazenes. tandfonline.comwikipedia.org

Density Functional Theory (DFT) calculations support this mechanism, indicating that the formation of a five-coordinate intermediate via an associative pathway is kinetically favored for these reactions. researchgate.nettandfonline.comresearchgate.nettandfonline.com The negative entropy of activation measured for related systems confirms an increase in order during the reaction, which is a characteristic of an associative mechanism where two species combine in the rate-determining step. wikipedia.orglibretexts.org The model suggests that the transition state leading to this pentacoordinate intermediate is what accounts for the greater reactivity of N₃P₃F₆ compared to N₃P₃Cl₆ with phenoxide. tandfonline.com

A modern and efficient method for the substitution of fluorine on this compound involves a catalytic click reaction known as Phosphorus Fluoride (B91410) Exchange (PFEx). monash.educshl.edunih.gov This technology facilitates the reliable coupling of P(V)-F compounds with nucleophiles such as aryl alcohols, alkyl alcohols, and amines to create stable P-O and P-N bonds. monash.educshl.edunih.gov

The PFEx reaction capitalizes on the latent reactivity of the P-F bond, which is typically more stable and less reactive towards nucleophiles than the P-Cl bond under non-catalytic conditions. nih.gov The exchange is significantly accelerated by the use of a Lewis amine base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). monash.educshl.edunih.gov

A key advantage of the PFEx methodology is the ability to perform selective, serial exchange reactions on substrates with multiple P-F bonds, like this compound. monash.educshl.edunih.gov By carefully selecting the catalyst, it is possible to achieve controlled, stepwise substitution, allowing for the deliberate incorporation of different functional groups. monash.educshl.edu This makes this compound a versatile polyvalent hub for late-stage functionalization and the creation of molecules with three-dimensional diversity. monash.educshl.edunih.gov

Reactions with Alkyl Alcohols, Aryl Alcohols, and Amines via Phosphorus Fluoride Exchange (PFEx)

Lewis Base Catalysis in P-F Exchange (e.g., TBD)

The exchange of fluorine atoms in this compound with nucleophiles can be significantly accelerated through Lewis base catalysis. acs.orgdtic.milnih.govacs.orgresearchgate.net This process, termed Phosphorus Fluoride Exchange (PFEx), enhances the reaction rate for the coupling of P(V)-F compounds with alcohols and amines. acs.orgdtic.milnih.govacs.orgresearchgate.net A particularly effective Lewis base catalyst for this transformation is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgdtic.milnih.govacs.orgresearchgate.net The catalytic activity of TBD and other Lewis bases facilitates the formation of stable phosphorus-oxygen (P-O) and phosphorus-nitrogen (P-N) bonds, making PFEx a valuable tool for synthesizing multidimensional P(V)-linked products. acs.orgdtic.milnih.govacs.org

The mechanism of Lewis base-catalyzed P-F exchange is analogous to the well-established SuFEx (Sulfur Fluoride Exchange) click chemistry. acs.org The Lewis base activates the P-F bond, making the phosphorus center more susceptible to nucleophilic attack. acs.org This catalytic approach is not only efficient but also allows for a degree of control over the substitution process.

Selective and Serial Exchange Reactions

A key feature of the reactivity of this compound is the ability to undergo selective and serial exchange reactions. acs.orgdtic.milnih.govacs.org By carefully selecting the catalyst and reaction conditions, it is possible to control the degree of substitution, allowing for the stepwise replacement of fluorine atoms. acs.orgdtic.milnih.govacs.org This controlled reactivity is crucial for the synthesis of partially substituted cyclophosphazenes with specific properties and functionalities.

For instance, substrates with multiple P-F bonds, such as this compound, can be functionalized in a sequential manner. acs.orgdtic.milnih.govacs.org Judicious catalyst selection is paramount in achieving this selectivity, especially when dealing with polyvalent substrates. acs.org For example, the substitution of the final P-F bonds in a partially substituted cyclophosphazene might necessitate more forcing conditions or different catalytic systems compared to the initial substitutions. acs.org This ability to perform serial functionalization opens up avenues for creating complex molecular architectures with tailored properties. acs.orgdtic.milnih.govacs.org

Comparison of Reactivity with P-Cl Counterparts

The reactivity of this compound is often compared to its chloro-analogue, hexachlorocyclotriphosphazene (N₃P₃Cl₆). While both are susceptible to nucleophilic substitution, there are significant differences in their reaction kinetics and pathways.

In competitive reactions, sodium phenoxide demonstrates a preference for reacting with this compound over hexachlorocyclotriphosphazene. dtic.mil Furthermore, in a molecule containing both P-F and P-Cl bonds, such as difluorotetrachlorocyclotriphosphazene, sodium phenoxide exclusively attacks the fluorinated phosphorus center. dtic.mil This preferential reactivity is consistent with the Natural Bond Orbital (NBO) charges at the phosphorus centers. dtic.mil

Reactions with Ethynyl (B1212043) Lithium Reagents

The reactions of this compound with ethynyl lithium reagents exhibit a fascinating interplay of factors that control the regiochemical and stereochemical outcomes. researchgate.net Unlike many previously studied reactions with ethynyl lithium reagents, the reactions with propynyl (B12738560) and hexynyl lithium lead predominantly to non-geminal isomers.

A modest cis stereoselectivity is often observed in these reactions. researchgate.net The pathway of the reaction can be influenced by the order of addition of different reagents. For example, the sequential addition of a lithioacetylene reagent that typically follows a geminal pathway (like lithiophenylacetylene) and an aryl lithium reagent that favors a non-geminal pathway (like p-propenylphenyl lithium) demonstrates that the existing substituent on the phosphazene ring can direct the regiochemical and stereochemical course of the subsequent substitution. researchgate.net

Furthermore, the nature of the ethynyl group itself plays a role. The non-geminal regioselectivity increases with a higher amount of 's' character on the ethynyl carbon atom that attaches to the phosphorus center. researchgate.net These findings provide a deeper understanding of the factors that govern the reactions of carbanionic nucleophiles with this compound. researchgate.net

Reactions with Lithium Enolate Anions

This compound reacts with lithium enolate anions, such as the lithium enolate of acetaldehyde (B116499), to yield (vinyloxy)fluorocyclotriphosphazenes. Spectroscopic data confirm that the enolate anion binds to the phosphorus atom through its oxygen end.

A notable characteristic of this reaction is its reluctance to proceed to full substitution; the reaction tends to slow down significantly after the trisubstituted stage. In fact, even under forcing conditions, the final fluorine atom in N₃P₃F(OCH=CH₂)₅ cannot be removed. The substitution pattern in these reactions exclusively follows a non-geminal pathway. This contrasts with the reactions of the chloro-analogue, N₃P₃Cl₆, with the same enolate, where both geminal and non-geminal isomers are formed.

Stereoselectivity and Regioselectivity in Substitution Reactions

The substitution reactions of this compound are governed by principles of stereoselectivity and regioselectivity, which determine the spatial arrangement and position of incoming substituents on the phosphazene ring. These factors are critical in synthesizing specific isomers of substituted cyclophosphazenes.

Non-geminal Substitution Pathways

A predominant reaction pathway observed in many nucleophilic substitution reactions of this compound is non-geminal substitution. This means that the second and subsequent nucleophiles preferentially attack a phosphorus atom that has not yet been substituted, rather than the already substituted phosphorus atom.

This non-geminal preference is evident in several reaction systems:

Reactions with ethynyl lithium reagents: As mentioned earlier, the reactions of propynyl and hexynyl lithium with N₃P₃F₆ yield predominantly non-geminal products.

Reactions with lithium enolate anions: The reaction with the lithium enolate of acetaldehyde exclusively follows a non-geminal pathway.

Reactions with sodium phenoxide: The reaction with sodium phenoxide also proceeds via a non-geminal route.

The preference for non-geminal substitution can be influenced by the electronic properties of the substituents. For instance, in the reaction with ethynyl lithium reagents, an increase in the s-character of the ethynyl carbon attached to the phosphorus leads to an increase in non-geminal regioselectivity. researchgate.net

The stereochemistry of the non-geminal products (i.e., the formation of cis or trans isomers) is also influenced by the nature of the substituents already present on the phosphazene ring. researchgate.net For example, in sequential substitution reactions, a trifluoroethoxy substituent tends to favor trans substitution, whereas a vinyloxy group leads to an increase in cis substitution. This demonstrates that the existing ring substituents can control the stereochemical outcome of subsequent reactions. researchgate.net

Data Tables

Table 1: Regio- and Stereoselectivity in Reactions of this compound

| Nucleophile | Predominant Pathway | Stereoselectivity | Reference(s) |

| Propynyl Lithium | Non-geminal | Modest cis selectivity | |

| Hexynyl Lithium | Non-geminal | Modest cis selectivity | |

| Lithium Enolate of Acetaldehyde | Exclusively Non-geminal | - | |

| Sodium Phenoxide | Non-geminal | - |

Table 2: Comparison of Reactivity: N₃P₃F₆ vs. N₃P₃Cl₆

| Feature | This compound (N₃P₃F₆) | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Reference(s) |

| Reactivity with Sodium Phenoxide | Preferred reactant | Less reactive | dtic.mil |

| Reaction with Lithium Enolate of Acetaldehyde | Exclusively non-geminal products | Forms both geminal and non-geminal isomers | |

| Catalysis | Amenable to Lewis base catalysis (PFEx) | - | acs.orgdtic.milnih.govacs.org |

Cis/Trans Isomer Ratios

The formation of cis and trans isomers is a key aspect of the stereochemistry of substitution reactions of this compound. The ratio of these isomers is dependent on the incoming nucleophile and the reaction conditions.

In the reaction of N₃P₃F₆ with sodium phenoxide (NaOPh), a non-geminal substitution pathway is observed. researchgate.net For the disubstituted product, N₃P₃F₄(OPh)₂, the cis and trans isomers are formed in a nearly equal ratio of 50.7:49.3. researchgate.net However, at the trisubstitution stage, leading to N₃P₃F₃(OPh)₃, the trans isomer is favored, with a cis:trans ratio of 28.6:71.4. researchgate.net

The reaction of N₃P₃F₆ with tert-butyllithium (B1211817) is highly stereospecific, exclusively yielding the trans non-geminal isomer for the disubstituted and trisubstituted products, N₃P₃F₄(t-C₄H₉)₂ and N₃P₃F₃(t-C₄H₉)₃, respectively. researchgate.net This represents a rare instance of complete regio- and stereospecificity in phosphazene chemistry. researchgate.net In contrast, reactions with certain ethynyl lithium reagents, such as propynyl and hexynyl lithium, result in a modest preference for the cis isomer. acs.org

The presence of a crown ether can also influence the isomer ratio. For instance, in reactions of a related chlorophosphazene with specific alcohols, the addition of a crown ether leads to the exclusive formation of the cis isomer. researchgate.net

The relative stability of cis and trans isomers is generally attributed to steric interactions between the substituents. wikipedia.org Typically, trans isomers are more stable due to reduced steric hindrance. wikipedia.org However, exceptions exist, particularly with halogen- and oxygen-substituted ethylenes where the cis isomer can be more stable. wikipedia.org

Table 1: Cis/Trans Isomer Ratios in the Reaction of N₃P₃F₆ with Sodium Phenoxide researchgate.net

| Product | Cis Isomer (%) | Trans Isomer (%) |

| N₃P₃F₄(OPh)₂ | 50.7 | 49.3 |

| N₃P₃F₃(OPh)₃ | 28.6 | 71.4 |

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide significant insights into the reaction mechanisms of this compound. These studies help to elucidate the electronic structure, reaction pathways, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for studying reaction mechanisms. wikipedia.orgmdpi.com

DFT calculations have been instrumental in understanding the nucleophilic substitution reactions of this compound. tandfonline.comresearchgate.net For instance, in the reaction with sodium phenoxide, DFT calculations support an associative mechanism where a pentacoordinate intermediate is formed. tandfonline.comresearchgate.net This is kinetically favored over a dissociative pathway. tandfonline.comresearchgate.net

Furthermore, DFT has been used to compare the reactivity of N₃P₃F₆ with its chloro-analogue, N₃P₃Cl₆. researchgate.net These calculations show that the Natural Bond Orbital (NBO) charges on the phenyl group of the phenoxy substituent are not significantly affected by whether the remaining halogens on the phosphazene ring are fluorine or chlorine. researchgate.net This information helps in correlating the observed reactivity with mechanistic models. researchgate.net

DFT calculations can also be used to explore the potential energy surfaces of reactions, helping to identify transition states and predict the most likely reaction pathways. osti.gov While DFT is a powerful tool, the accuracy of the results can depend on the choice of the density functional, and some functionals may provide misleading results for complex, multi-step reactions. osti.gov

Natural Bond Orbital (NBO) Charge Analysis

NBO analysis is a method that transforms a complex wavefunction into a localized form corresponding to the Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This provides a chemically intuitive picture of the electronic structure and bonding. uni-muenchen.dewisc.edu

In the context of this compound reactivity, NBO charge analysis has been used to rationalize observed reaction patterns. tandfonline.comresearchgate.net For example, in competitive reactions between N₃P₃F₆ and N₃P₃Cl₆ with sodium phenoxide, the preferential reaction at the phosphorus centers of the fluoro-derivative is consistent with the NBO charges at these centers. tandfonline.comresearchgate.net Similarly, in an intramolecular competition using difluorotetrachlorocyclotriphosphazene, the exclusive reaction at the fluorinated phosphorus site aligns with the NBO charge distribution. tandfonline.comresearchgate.net

NBO analysis of phosphazenes, in general, indicates that the P-N bond is highly polar with significant ionic character. researchgate.net This is accompanied by negative hyperconjugation involving the nitrogen lone pair and the σ* orbitals of the P-X (where X is a substituent) and P-N bonds. researchgate.net This model discards the idea of significant P dπ orbital participation in π-electron delocalization. researchgate.net

Potential Energy Surface (PES) Mapping

A potential energy surface is a multidimensional representation of a system's potential energy as a function of the positions of its atoms. longdom.orglibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of stable structures (minima), transition states (saddle points), and the pathways connecting them. longdom.orgwayne.edu

For the reactions of this compound, PES mapping can be used to visualize the entire reaction coordinate, from reactants to products. longdom.org This can help in determining the most favorable reaction pathways and understanding the factors that influence reaction rates. longdom.org

The complexity of the PES increases with the number of atoms in the system. longdom.org For a molecule like this compound, the PES is high-dimensional. Computational methods, often in conjunction with DFT, are employed to explore these surfaces. wayne.edu Automated PES exploration techniques, which can discover new reaction pathways, are also being developed. chemrxiv.org

Oxidation and Reduction Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.orgyoutube.com The species that loses electrons is oxidized and acts as the reducing agent, while the species that gains electrons is reduced and acts as the oxidizing agent. libretexts.orgyoutube.com

While the chemistry of this compound is dominated by nucleophilic substitution reactions, it can also participate in redox processes. For instance, certain additives in lithium-ion batteries, which can be related to fluorophosphazenes, can be oxidized prior to the electrolyte components. researchgate.net The decomposition products of these additives can then form a more stable and uniform solid electrolyte interphase (CEI) on the cathode, improving the battery's performance and thermal stability. researchgate.net

Furthermore, the reduction of ethynyl and butadiyne-substituted fluorinated cyclophosphazenes has been explored. acs.org These reactions can lead to a variety of products depending on the reducing agent and reaction conditions.

Derivatives and Functionalization of Hexafluorocyclotriphosphazene

Synthesis of Hexafluorocyclotriphosphazene Derivatives

The synthesis of derivatives from this compound primarily involves the stepwise replacement of fluorine atoms with other functional moieties. The reactivity of the P-F bond facilitates the creation of a diverse library of compounds with tailored structures and properties.

Etherification and silylation are important functionalization strategies for modifying this compound. These reactions introduce ether or silyl (B83357) ether groups, which can significantly alter the compound's solubility, reactivity, and thermal stability. For instance, modifying N₃P₃F₆ through etherification is a key research direction for expanding its application in solid-state and high-temperature batteries dakenchem.com. The resulting ether derivatives, such as ethoxythis compound, can enhance the performance of lithium-ion battery electrolytes by raising their flash point and reducing the risk of thermal runaway dakenchem.com.

Silylation involves the introduction of a silicon-containing group, typically by reacting an alcohol functionality with a silyl halide or through catalytic processes. The development of catalytic silylation of alcohols under ambient conditions is a significant area of organic synthesis researchgate.net. General methods, such as the dehydrogenative silylation of alcohols, lead to the formation of silyl ethers (alkoxysilanes) researchgate.net. More advanced techniques include rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, which allows for highly selective functionalization nih.gov. These silylation methods are applicable for creating silyl ether derivatives of cyclophosphazenes, which can serve as intermediates for further transformations or as final products with specific properties.

The substitution of fluorine atoms in this compound with alkoxy (-OR) and aryloxy (-OAr) groups is a common method to create stable derivatives. These reactions typically proceed via nucleophilic substitution where an alcohol or a phenol, often in the form of its corresponding alkoxide or phenoxide, displaces one or more fluorine atoms.

An alternative synthetic route involves the use of siloxanes in the presence of fluoride (B91410) ion catalysts to introduce polyfluoroalkoxy and aryloxy groups onto the cyclophosphazene ring acs.org. The reactions of N₃P₃F₆ with aryl lithium reagents that have electron-donating substituents can yield monoaryl pentafluorocyclotriphosphazenes researchgate.net. Fully substituted derivatives, such as hexa(phenoxy)cyclotriphosphazene, can be synthesized by reacting hexachlorocyclotriphosphazene with the appropriate sodium salt, followed by fluorination, or directly from this compound under specific conditions. Research has also focused on synthesizing derivatives bearing complex Schiff base moieties researchgate.net. Another example is the synthesis of a fully substituted spiro-alkoxy phosphazene compound through a solvothermal reaction between hexachlorocyclotriphosphazene and 2-[(2-aminoethyl)amino]ethanol chemmethod.com. Some alkoxy cyclophosphazenes are also known to undergo thermal rearrangement to form phosphazanes rug.nl.

Table 1: Examples of Alkoxy and Aryloxy Derivatives of Cyclotriphosphazene (B1200923) This table is interactive. Users can sort data by clicking on the column headers.

| Derivative Name | Precursor | Reagent(s) | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Tris[N-(2-(λ¹-oxidanyl(ethyl)-2-(λ²-azanyl) ethan-1-amine] (TAEAEAP) | N₃P₃Cl₆ | 2-[(2-aminoethyl)amino]ethanol (AEAE), Triethylamine | Fully substituted spiro-alkoxy compound | chemmethod.com |

| Hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene | N₃P₃Cl₆ | 4-bromo-2-formyl-phenol | Fully substituted aryloxy derivative with formyl groups | researchgate.net |

| Monoaryl pentafluorocyclotriphosphazenes (P₃N₃F₅C₆H₄X) | N₃P₃F₆ | Aryl lithium reagents (e.g., LiC₆H₄X) | Single aryl group attached to the phosphazene ring | researchgate.net |

| Polyfluoroalkoxy cyclophosphazenes | N₃P₃F₆ | Siloxanes with polyfluoroalkyl groups | Multiple polyfluoroalkoxy side chains | acs.org |

Spirocyclic phosphazenes are formed when a bidentate (two-armed) nucleophile reacts with a single phosphorus atom on the cyclophosphazene ring, replacing two geminal fluorine atoms and forming a new ring that shares that phosphorus atom. This creates a rigid, bicyclic structure at the substitution site.

The reaction of this compound with bifunctional reagents like diols, diamines, or amino alcohols is the primary route to spirocyclic derivatives researchgate.net. For example, novel mono- and bis-spiro(ethylenedinitramino) derivatives have been synthesized and characterized tandfonline.comresearchgate.net. The formation of these structures is often regioselective. Interestingly, certain ansa-substituted phosphazenes can be transformed into their more stable spirocyclic isomers, a reaction that can be catalyzed by bases like cesium fluoride (CsF) or even non-fluorinated bases acs.org.

Table 2: Selected Spirocyclic Fluorocyclotriphosphazene Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Derivative Class | Bifunctional Reagent | Resulting Structure | Key Features | Reference(s) |

|---|---|---|---|---|

| Spiro(ethylenedinitramino) | N,N'-Dinitroethylenediamine | A five-membered ring containing N-NO₂ groups attached to a P atom. | Synthesis of novel energetic materials. | tandfonline.comresearchgate.net |

| Spiro-alkoxy | 2-[(2-aminoethyl)amino]ethanol | An eight-membered spiro-alkoxy ring. | Fully substituted, oily compound with fluorescent properties. | chemmethod.com |

| General Spirocyclic | Diols, Diamines, Amino Alcohols | A new ring formed by the bidentate reagent at one phosphorus center. | Formed via intramolecular reactions of bifunctional reagents. | researchgate.net |

| Ferrocenyl-substituted spirocyclic | Ferrocenyl-containing diols | A spirocyclic ring incorporating a ferrocenyl moiety. | Can be formed via transformation from an ansa precursor. | acs.org |

Ansa-spiro substituted cyclophosphazenes are complex structures featuring both an ansa ring (a chain linking two non-geminal phosphorus atoms on the main ring) and a spirocyclic ring on the same molecule. The synthesis of these compounds demonstrates a high level of stereochemical and regiochemical control.

The first examples of ansa-spiro substituted fluorinated cyclophosphazenes were prepared through the reaction of specific fluorophosphazenes with dilithiated diols nih.govacs.org. For instance, reacting a monospiro substituted fluorophosphazene (B15422369) with a dilithiated diol can result in the formation of ansa-spiro isomers acs.org. These reactions can yield different isomers, such as endo and exo forms, which have been characterized by X-ray crystallography acs.org. A key finding is that these ansa-spiro compounds can undergo a rearrangement to form more stable dispiro compounds, a transformation that can be prompted by a catalytic amount of CsF at room temperature nih.govacs.org.

Table 3: Examples of Ansa-Spiro Substituted Fluorophosphazenes This table is interactive. Users can sort data by clicking on the column headers.

| Precursor(s) | Reagent(s) | Product Name/Description | Key Findings | Reference(s) |

|---|---|---|---|---|

| endo ansa FcCH₂P(S)(CH₂O)₂[P(F)N]₂(F₂PN) and disodium (B8443419) salt of propanediol | Dilithiated diols | endo-{3,5-[FcCH₂P(S)(CH₂O)₂]}{1,1-[CH₂(CH₂O)₂]}N₃P₃F₂ | Formation of ansa-spiro and bisansa products. Ansa-spiro compounds can transform into dispiro compounds. | nih.govacs.org |

| spiro RCH₂P(S)(CH₂O)₂PN₂ (R = Fc, C₆H₅) | Dilithiated diols RCH₂P(S)(CH₂OLi)₂ | endo and exo isomers of ansa-spiro substituted fluorophosphazenes | Novel isomers of ansa-spiro compounds were formed and characterized. | acs.org |

| endo ansa compound and dilithiated 1,3-propanediol | Dilithiated 1,3-propanediol | Gem, cis bisansa substituted fluorophosphazene and an ansa-spiro substituted compound | Demonstrates secondary level substitution reactions leading to complex structures. | archive.org |

Tailored Functionalization for Specific Applications

The ability to functionalize the cyclophosphazene ring allows for the precise tailoring of its properties for specific, high-performance applications. By selecting appropriate side groups, researchers can control characteristics such as flame retardancy, thermal stability, chemical affinity, and electrochemical properties.

Flame Retardants and Battery Electrolytes: One of the most significant applications is in flame retardants and as additives for lithium-ion battery electrolytes dakenchem.com. Adding just 5% by mass of this compound or its ether derivatives can markedly increase the flash point of the electrolyte dakenchem.com. This functionalization also promotes the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which improves the battery's cycling performance at high temperatures and extends its life dakenchem.com. The introduction of phosphonate (B1237965) groups onto other materials has also been shown to significantly improve thermal stability, a desirable trait for flame retardant additives mdpi.com.

Specialty Polymers and Materials: Incorporating cyclophosphazene units into organic polymer backbones can impart beneficial properties. For example, adding cyclophosphazene side groups to polystyrene or poly(methyl methacrylate) significantly reduces the combustibility of the resulting polymer acs.org. The properties of polyphosphazenes can also be tailored for specific chemical affinities, which can be used to control gas permeation. While gases like methane (B114726) and oxygen show modest permeability based on segmental chain motion, carbon dioxide can have a significant interaction with the polymer, with its permeability being proportional to the concentration of hydrophilic side groups researchgate.net.

Catalysis and Bio-applications: Functionalization can also be used to immobilize catalysts or create materials for biomedical applications. Attaching organometallic complexes to phosphazene polymers can create new catalytic or electronic materials researchgate.net. In the biomedical field, conjugating drugs to hydrophilic polyphosphazene macromolecules can increase the aqueous solubility of poorly soluble drugs and allow for a controlled, pH-triggered release of the active agent researchgate.net.

Hybrid Polymers and Copolymers Incorporating Cyclophosphazene Rings

Hybrid inorganic-organic polymers that incorporate cyclophosphazene rings combine the flexibility and processability of organic polymers with the thermal stability and fire resistance of the phosphazene core. These materials can be synthesized in several architectures, including linear polymers with phosphazenes in the backbone, or as polymers with cyclophosphazene units as pendant side groups wikipedia.orgresearchgate.net.

The synthesis often involves the polymerization of a cyclophosphazene monomer that has been functionalized with a polymerizable group, such as a vinyl, propenyl, or methacryloyl moiety researchgate.netdtic.mil. For example, poly(vinyloxypentachlorocyclotriphosphazene) can be synthesized and subsequently modified through nucleophilic substitution reactions on the phosphazene ring, allowing for the creation of a wide spectrum of related materials dtic.mil. Similarly, copolymers of polystyrene and poly(methyl methacrylate) with cyclophosphazene side groups have been prepared, demonstrating that the phosphazene unit can lower the glass transition temperature (Tg) and greatly reduce the flammability of the host polymer acs.org. The strong electron-withdrawing nature of the phosphazene ring can influence the polymerization behavior of the attached monomer rug.nldtic.mil. These hybrid materials are valued for their thermal stability and potential use as advanced coatings or thermosetting resins wikipedia.org.

Table 4: Types of Hybrid Polymers with Cyclophosphazene Rings This table is interactive. Users can sort data by clicking on the column headers.

| Polymer Architecture | Synthesis Method | Monomer Example(s) | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|

| Pendant Cyclophosphazene on Carbon Chain | Radical polymerization of functionalized phosphazene monomers | Vinyloxyphosphazenes, (α-methylethenyl)phenyl phosphazenes | Flame retardancy, reactive sites for further modification, reduced combustibility. | acs.orgresearchgate.netdtic.mil |

| Cyclolinear / Cyclomatrix | Connecting small phosphazene rings with difunctional organic reagents | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) + difunctional linkers | Thermally stable coatings, thermosetting resins. | wikipedia.org |

| Linear Poly(organophosphazene) | Ring-opening polymerization of N₃P₃Cl₆ followed by macromolecular substitution | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Basis for a wide range of polymers with diverse side groups and applications. | wikipedia.org |

| Copolymers (e.g., with Polystyrene) | Copolymerization of an organic monomer with a phosphazene-containing monomer | Styrene + phosphazene-bearing monomer | Lowered glass transition temperature (Tg), reduced flammability. | acs.org |

Structure-Property Relationships of this compound Derivatives

The properties of this compound derivatives are intrinsically linked to the nature of the substituent groups that replace the fluorine atoms on the phosphazene ring. scispace.com By strategically modifying these side groups, a vast array of materials with tailored thermal, flame retardant, optical, and electrical properties can be engineered. mdpi.comnih.gov The inherent stability of the phosphorus-nitrogen backbone, combined with the versatility of its side-group chemistry, allows for precise control over the final characteristics of the molecule. nih.govrsc.org

Influence of Substituents on Thermal Stability

The thermal stability of cyclotriphosphazene derivatives is significantly influenced by the chemical nature of the side groups attached to the phosphazene ring. nih.gov The inorganic P-N backbone itself imparts a high degree of thermal resistance. nih.gov However, the type of organic or organometallic substituent dictates the onset of decomposition and the char yield upon heating.

Research has shown that derivatives containing bulky or aromatic groups tend to exhibit enhanced thermal stability. For instance, hexaphenoxycyclotriphosphazene (B75580) (HPP) shows a 5% mass loss temperature of 324.8 °C, indicating high thermal robustness. nih.gov The incorporation of Schiff base linkages with different terminal aryl groups (H, F, Cl, Br) also yields compounds with good thermal properties. mdpi.comnih.gov The stability in these cases is attributed to the rigid aromatic structures and the stable P-N ring. nih.gov

In a comparative study, the thermal stability of cyclotriphosphazene derivatives was found to increase with the size and complexity of the aromatic substituent. For example, derivatives synthesized with 9,10-dihydroxyphenanthrene (B1203692) (PTCP) showed greater thermal stability than those with 1,8-dihydroxynaphthalene (NTCP) or 2,2'-dihydroxybiphenyl (BPCP). researchgate.net Similarly, for derivatives with Schiff base linkages, those with longer alkyl chains, such as a tetradecyl group, demonstrated slightly better thermal stability than those with a shorter pentyl chain, which is attributed to the higher molecular weight and longer C-C bonds. mdpi.comnih.gov

Table 1: Thermal Properties of Selected Cyclotriphosphazene Derivatives

| Compound/Derivative | Td5% (Temperature at 5% Mass Loss, °C) | Char Yield at 1000 °C (%) | Reference |

|---|---|---|---|

| Hexaphenoxycyclotriphosphazene (HPP) | 324.8 | 4.0 | nih.gov |

| Tetra m-toluidine (B57737) substituted phosphazene | 266.7 | 30.74 | nih.gov |

| Schiff Base Derivative (Pentyl terminal) | ~300 | ~20 | mdpi.com |

Note: Data is compiled from various research findings and may have been determined under different experimental conditions.

Influence of Substituents on Flame Retardancy

This compound derivatives are widely investigated as halogen-free flame retardants, leveraging the synergistic effect between phosphorus and nitrogen atoms. mdpi.comrsc.org The mode of action and efficiency of flame retardancy are directly dependent on the attached side groups. mdpi.com These groups can influence the combustion process in both the gas phase (releasing radical scavengers) and the condensed phase (promoting char formation). nih.gov

The Limiting Oxygen Index (LOI) is a common measure of a material's flame retardancy, indicating the minimum oxygen concentration required to support combustion. Materials with an LOI above 21% are considered flame retardant in air. ikm.org.my Studies on polyurethane coatings have shown that incorporating just 1 wt.% of a hexasubstituted cyclotriphosphazene derivative with Schiff base linkages can increase the LOI from 21.9% (for pure polyurethane) to 24.9%. mdpi.comnih.gov The effectiveness of the flame retardant is also linked to the molecular weight and structure of the side chains; derivatives with longer alkyl chains have been shown to provide higher LOI values due to a greater synergistic interaction between phosphorus, nitrogen, and the alkyl chain. mdpi.com

When used as additives in polymers like Acrylonitrile-Butadiene-Styrene (ABS), cyclotriphosphazene derivatives significantly improve fire resistance. The derivative PTCP, when added to ABS at 20 wt.%, increased the LOI to 25.2 and achieved a V-1 rating in the UL-94 test. researchgate.net This highlights the role of the phenanthrene (B1679779) moiety in promoting a stable char layer that insulates the underlying material from heat and flammable gases. mdpi.com

Table 2: Flame Retardant Properties of Polymers with Cyclotriphosphazene Additives

| Polymer Matrix | Derivative (wt.%) | LOI (%) | UL-94 Rating | Reference |

|---|---|---|---|---|

| Polyurethane (PU) | None | 21.9 | - | mdpi.comnih.gov |

| PU | Schiff Base Derivative (Tetradecyl, 1%) | 24.9 | - | mdpi.comnih.gov |

| PU Lacquer | Dodecyl Derivative | 24.71 | - | ikm.org.my |

| PU Lacquer | Hydroxy Derivative | 25.80 | - | ikm.org.my |

| ABS | None | 18.5 | Fails | researchgate.net |

| ABS | PTCP (20%) | 25.2 | V-1 | researchgate.net |

| ABS | NTCP (20%) | 24.5 | V-1 | researchgate.net |

Note: LOI and UL-94 are standard tests to measure flame retardancy. Higher LOI and a V-0/V-1 rating indicate better performance.

Influence of Substituents on Optical and Electrical Properties

The electronic structure and, consequently, the optical and electrical properties of cyclotriphosphazene derivatives can be tuned by the choice of substituents. rsc.org While the phosphazene backbone itself is transparent down to the 220 nm UV region, the introduction of chromophoric side groups can impart specific absorption and emission characteristics. rsc.org Aryl Schiff bases, for example, contain a π-conjugated system that can lead to useful optoelectronic properties. nih.gov

The refractive index of poly(aryloxyphosphazenes) is a function of the side group structure, with bulky aromatic groups generally leading to higher refractive indices. dtic.mil Values for a series of poly(aryloxyphosphazenes) were found to range from 1.561 to 1.686, demonstrating the tunability of this property. dtic.mil Furthermore, certain derivatives have been shown to exhibit nonlinear optical (NLO) properties, such as second harmonic generation (SHG). The magnitude of the NLO response is correlated with the nature of the substituent and the molecular conformation, with groups like isothiocyanate (-NCS) showing notable SHG efficiency. researchgate.netosti.gov

In terms of electrical properties, most phosphazene polymers are insulators. However, specific side groups can be introduced to generate semiconductivity through side-group-to-side-group charge transport. rsc.org The dielectric properties, including the dielectric constant and loss, are also highly dependent on the substituent. mdpi.com For instance, the introduction of phenoxysulfonic acid groups onto a polyphosphazene backbone creates a polymer that can be used as a template for synthesizing conductive composites like PEDOT:poly(phosphazene), offering an alternative to traditional conductive polymers with improved thermal and oxidative stability. rsc.org

Advanced Spectroscopic and Characterization Techniques in Hexafluorocyclotriphosphazene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of phosphorus-containing compounds, providing detailed insights into molecular structure and dynamics. numberanalytics.com For hexafluorocyclotriphosphazene, a molecule with a nine-spin system ([A[X]₂]₃) and D₃h symmetry, high-resolution NMR is crucial for a comprehensive understanding. nih.gov

¹⁹F NMR Spectroscopy for Structural Assignment and Purity Assessment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds like this compound. thermofisher.com Its utility stems from the large chemical shift dispersion of the ¹⁹F nucleus, which minimizes the probability of peak overlapping and simplifies spectral interpretation. thermofisher.com This technique is instrumental in assigning the structure of this compound and its derivatives. For instance, in the reaction of N₃P₃F₆ with sodium phenoxide, ¹⁹F NMR spectroscopy with ³¹P decoupling was used to assign the structures of the resulting phenoxyfluorocyclotriphosphazenes. researchgate.net This allowed for the determination of a non-geminal reaction pathway. researchgate.net

Furthermore, ¹⁹F NMR is a valuable tool for assessing the purity of this compound. cgiar.org The presence of impurities can be readily detected by the appearance of additional signals in the spectrum. The high sensitivity of ¹⁹F NMR allows for the detection of even minor impurities, ensuring the quality of the compound for further reactions or applications. thermofisher.comcgiar.org

³¹P NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is an invaluable tool for the structural elucidation of cyclophosphazenes. researchgate.net The chemical shifts and coupling constants observed in ³¹P NMR spectra provide detailed information about the electronic environment and connectivity of the phosphorus atoms within the phosphazene ring. numberanalytics.com For this compound, ³¹P NMR is essential for confirming the cyclic structure and the equivalence of the three phosphorus atoms.

Beyond structural analysis, ³¹P NMR is a powerful technique for monitoring the progress of reactions involving this compound. numberanalytics.comresearchgate.net As the fluorine atoms are substituted by other functional groups, the chemical environment of the phosphorus atoms changes, leading to shifts in the ³¹P NMR signals. This allows researchers to follow the course of a reaction in real-time, identify intermediates, and determine the final product distribution. numberanalytics.com For example, the significant change in the ³¹P chemical shift (46-47 ppm) upon hydrogenation of ethynylphosphazene derivatives to alkylphosphazenes simplifies complex spectra and facilitates structural assignment.

Analysis of Spin-Spin Coupling Constants (e.g., ¹J(P,F), ²J(P,P), ²J(F,F), ³J(P,F), ⁴J(F,F))

A detailed analysis of spin-spin coupling constants is critical for a complete structural characterization of this compound. These couplings provide through-bond connectivity information between different nuclei. The high-resolution NMR spectra of this compound, measured at 183 K, have allowed for the determination of two complete and very similar sets of six experimental spin-spin coupling constants for the first time. nih.gov

The magnitudes of these coupling constants are sensitive to the geometric and electronic structure of the molecule. For instance, the one-bond coupling ¹J(P,F) provides direct information about the P-F bond, while the two-bond couplings, ²J(P,P) and ²J(F,F), offer insights into the geometry of the P-N-P and F-P-F fragments, respectively. Longer-range couplings, such as ³J(P,F) and ⁴J(F,F), are also valuable for confirming the cyclic structure and the relative orientation of the fluorine atoms. The through-space transmission of J-coupling can also occur when nuclei are in close proximity. organicchemistrydata.org

A study reported the following experimental spin-spin coupling constants for this compound:

| Coupling Constant | Value (Hz) |

|---|---|

| ¹J(P,F) | ~920 |

| ²J(P,P) | ~60 |

| ²J(F,F) | Not specified |

| ³J(P,F) | ~40 |

| ⁴J(F,F)cis | Not specified |

Note: The precise values can vary slightly depending on the experimental conditions and the specific analysis method used. The table presents approximate values based on available research. nih.gov

Subspectral Analysis and Iterative Fitting Computation of NMR Spectra